![molecular formula C11H26O3Si B14275523 {[1-Methoxy-2-(methoxymethyl)pentan-2-yl]oxy}(trimethyl)silane CAS No. 138590-50-8](/img/structure/B14275523.png)
{[1-Methoxy-2-(methoxymethyl)pentan-2-yl]oxy}(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-Methoxy-2-(methoxymethyl)pentan-2-yl]oxy}(trimethyl)silane is an organosilicon compound that features a silane group bonded to a complex organic moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-Methoxy-2-(methoxymethyl)pentan-2-yl]oxy}(trimethyl)silane typically involves the reaction of a suitable alcohol with a chlorosilane in the presence of a base. For example, the reaction of 1-methoxy-2-(methoxymethyl)pentan-2-ol with trimethylchlorosilane in the presence of a base such as triethylamine can yield the desired compound. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method can improve efficiency and yield while reducing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
{[1-Methoxy-2-(methoxymethyl)pentan-2-yl]oxy}(trimethyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silane group to a silane hydride.
Substitution: The methoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Silane hydrides.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
{[1-Methoxy-2-(methoxymethyl)pentan-2-yl]oxy}(trimethyl)silane has several applications in scientific research:
Biology: Potential use in the modification of biomolecules for improved stability or functionality.
Medicine: Investigated for use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceuticals.
Industry: Used in the production of advanced materials such as silicones and siloxanes.
Mechanism of Action
The mechanism of action of {[1-Methoxy-2-(methoxymethyl)pentan-2-yl]oxy}(trimethyl)silane involves the interaction of the silane group with various molecular targets. The silane group can form strong bonds with oxygen, nitrogen, and carbon atoms, allowing it to modify the properties of molecules it interacts with. This can lead to changes in solubility, stability, and reactivity of the modified molecules.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl ethers: Compounds with a similar silane group but different organic moieties.
Methoxysilanes: Compounds with methoxy groups attached to the silicon atom.
Uniqueness
{[1-Methoxy-2-(methoxymethyl)pentan-2-yl]oxy}(trimethyl)silane is unique due to its specific combination of a complex organic moiety with a trimethylsilane group. This combination imparts unique chemical properties that can be exploited in various applications, making it distinct from other silane compounds.
Properties
CAS No. |
138590-50-8 |
|---|---|
Molecular Formula |
C11H26O3Si |
Molecular Weight |
234.41 g/mol |
IUPAC Name |
[1-methoxy-2-(methoxymethyl)pentan-2-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C11H26O3Si/c1-7-8-11(9-12-2,10-13-3)14-15(4,5)6/h7-10H2,1-6H3 |
InChI Key |
VUZJEANNQHUHPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(COC)(COC)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


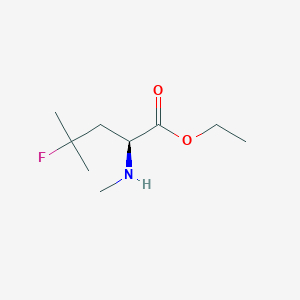
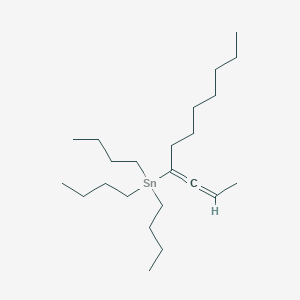

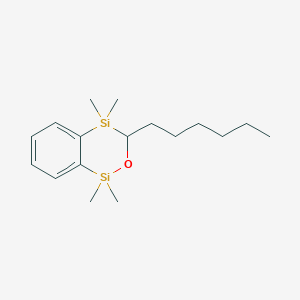
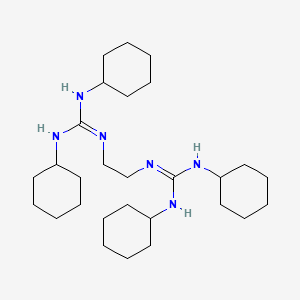
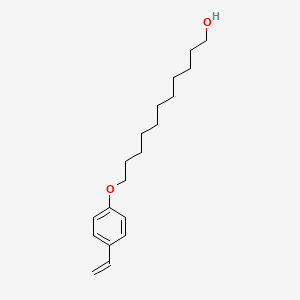
![N-[(3,6-Dichloro-2-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14275502.png)
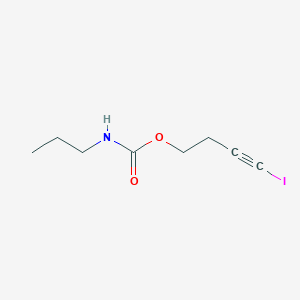
![3-[1-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-(3-methoxy-2-oxocyclohexyl)azetidin-2-one](/img/structure/B14275514.png)
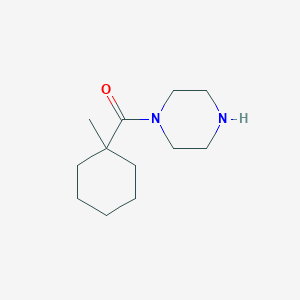


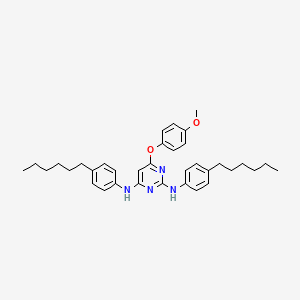
![{[2-(Benzyloxy)-1-phenoxyethenyl]oxy}(trimethyl)silane](/img/structure/B14275550.png)
